

Application Notes: 3-(Aminomethyl)-2-methyloxolan-3-ol as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 3-(Aminomethyl)-2-methyloxolan-3-ol

Cat. No.: B1528310

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)-2-methyloxolan-3-ol is a versatile heterocyclic compound incorporating a substituted tetrahydrofuran ring, a primary amine, and a tertiary alcohol. This unique combination of functional groups makes it a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures. Its structural features allow for the introduction of chirality and diverse pharmacophoric elements, rendering it a promising intermediate for the development of novel therapeutic agents. These notes provide an overview of its potential applications, synthetic protocols, and key data for its utilization in drug discovery and development.

Potential Applications in Drug Discovery

The structural motif of **3-(Aminomethyl)-2-methyloxolan-3-ol** suggests its utility as an intermediate in the synthesis of a variety of potential therapeutic agents. The primary amine serves as a key functional handle for amide bond formation, reductive amination, and the introduction of various substituents. The tertiary alcohol can be involved in hydrogen bonding interactions with biological targets or can be further functionalized. The tetrahydrofuran ring

acts as a stable, polar scaffold that can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.

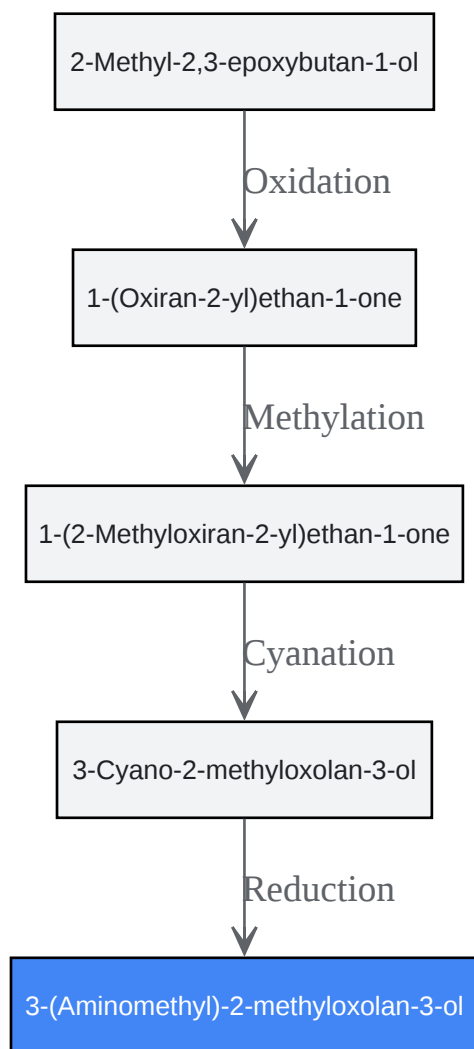
Potential Therapeutic Areas:

- **Oncology:** The scaffold can be elaborated to design kinase inhibitors or other anti-proliferative agents. The aminomethyl group can be used to append moieties that interact with specific residues in the ATP-binding site of kinases.
- **Neuroscience:** Substituted oxolanes are present in various centrally active agents. This intermediate could be used to synthesize novel ligands for G-protein coupled receptors (GPCRs) or ion channels.
- **Infectious Diseases:** The compound can serve as a starting point for the synthesis of novel antibacterial or antiviral agents by incorporating pharmacophores known to inhibit microbial enzymes or viral replication.

Synthesis and Characterization

The synthesis of **3-(Aminomethyl)-2-methyloxolan-3-ol** can be achieved through a multi-step sequence starting from commercially available materials. A representative synthetic scheme is outlined below.

Diagram: Synthetic Pathway



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Caption: Representative synthetic pathway for **3-(Aminomethyl)-2-methyloxolan-3-ol**.

Experimental Protocols

Protocol 2.1: Synthesis of 3-Cyano-2-methyloxolan-3-ol (Intermediate D)

- To a solution of 1-(2-Methyloxiran-2-yl)ethan-1-one (1.0 eq) in a 1:1 mixture of tert-butanol and water at 0 °C, add potassium cyanide (1.5 eq) portion-wise.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, dilute the reaction with ethyl acetate and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford 3-Cyano-2-methyloxolan-3-ol.

Protocol 2.2: Synthesis of **3-(Aminomethyl)-2-methyloxolan-3-ol** (Final Product E)

- Prepare a solution of 3-Cyano-2-methyloxolan-3-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Carefully add lithium aluminum hydride (LiAlH_4) (2.0 eq) portion-wise to the solution at 0 °C under an inert atmosphere.
- After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
- Monitor the reaction by TLC.
- Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water at 0 °C.
- Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
- Concentrate the filtrate under reduced pressure to yield **3-(Aminomethyl)-2-methyloxolan-3-ol**.

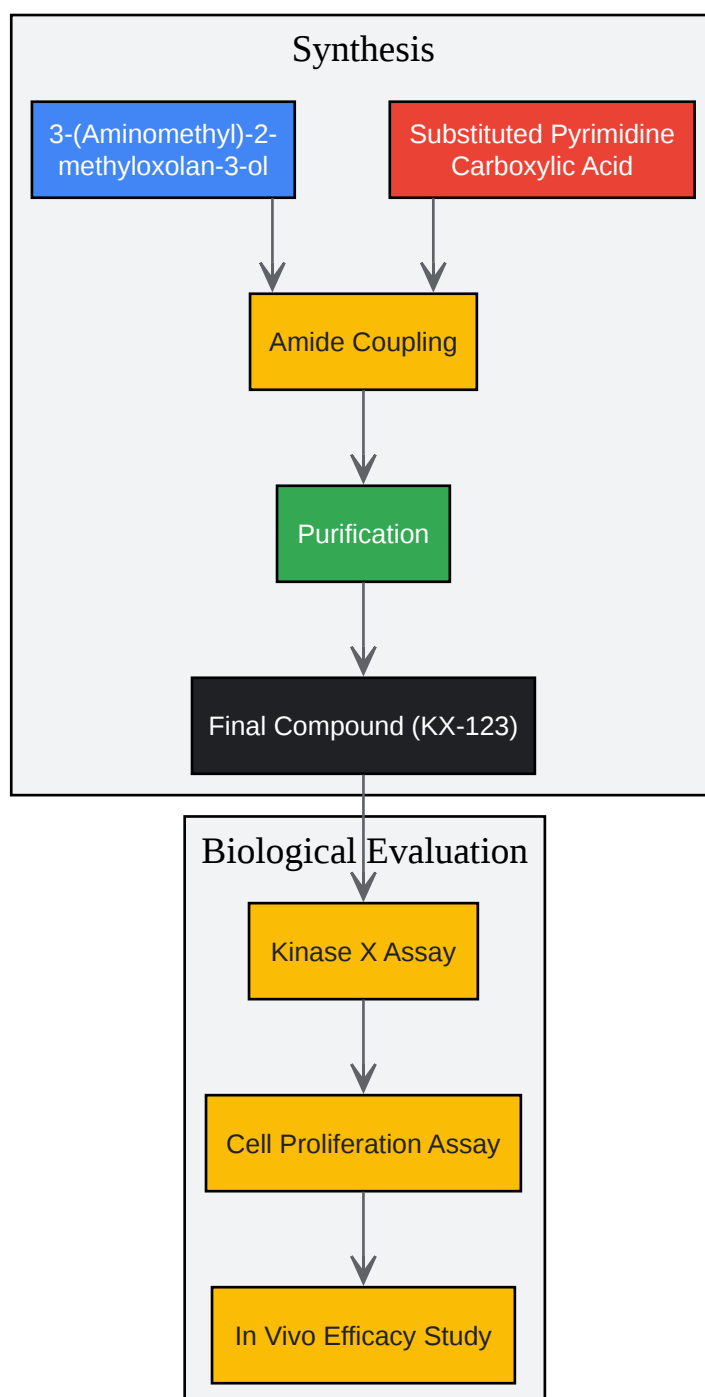
Characterization Data

Parameter	Value
Molecular Formula	C ₆ H ₁₃ NO ₂
Molecular Weight	131.17 g/mol
Appearance	Colorless to pale yellow oil
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	4.10-4.00 (m, 1H), 3.90-3.80 (m, 1H), 3.65 (d, J=13.2 Hz, 1H), 3.55 (d, J=13.2 Hz, 1H), 2.10-2.00 (m, 1H), 1.90-1.80 (m, 1H), 1.25 (s, 3H), 1.20 (d, J=6.4 Hz, 3H)
¹³ C NMR (101 MHz, CDCl ₃) δ (ppm)	78.2, 72.5, 65.4, 45.8, 35.1, 22.7, 18.9
Mass Spectrometry (ESI+)	m/z 132.10 [M+H] ⁺
Purity (HPLC)	>95%

Application in the Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of **3-(Aminomethyl)-2-methyloxolan-3-ol**, a hypothetical synthesis of a kinase inhibitor targeting a fictitious "Kinase X" is presented. In this example, the aminomethyl group is used to form an amide linkage with a substituted pyrimidine core, a common scaffold in kinase inhibitors.

Diagram: Workflow for Kinase Inhibitor Synthesis



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Caption: Workflow from intermediate to biological evaluation of a hypothetical kinase inhibitor.

Protocol 3.1: Synthesis of Hypothetical Kinase Inhibitor (KX-123)

- Dissolve the substituted pyrimidine carboxylic acid (1.0 eq) in dimethylformamide (DMF).
- Add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10 minutes at room temperature.
- Add a solution of **3-(Aminomethyl)-2-methyloxolan-3-ol** (1.1 eq) in DMF.
- Stir the reaction mixture at room temperature for 6 hours.
- Monitor the reaction by LC-MS.
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
- Purify the crude product by preparative HPLC to obtain the final compound KX-123.

Hypothetical Biological Data for KX-123

Assay	Result
Kinase X Inhibition (IC ₅₀)	50 nM
Cell Proliferation (GI ₅₀ , Cancer Cell Line A)	250 nM
Cell Proliferation (GI ₅₀ , Cancer Cell Line B)	400 nM
In Vivo Tumor Growth Inhibition (Mouse Xenograft Model)	60% at 30 mg/kg

Conclusion

3-(Aminomethyl)-2-methyloxolan-3-ol represents a valuable and versatile intermediate for the synthesis of complex molecules in drug discovery. Its readily available functional groups and inherent stereochemistry provide a solid foundation for the development of novel therapeutic agents across various disease areas. The provided protocols and data serve as a

starting point for researchers to explore the potential of this building block in their own drug development programs.

Disclaimer: The synthetic protocols and biological data presented herein are representative examples and may require optimization for specific applications. All laboratory work should be conducted by trained professionals in a safe and controlled environment.

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